Vascor

Descripción general

Descripción

Métodos De Preparación

The synthesis of bepridil involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Preparation of N-benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline: This involves the reaction of benzylamine with 3-isobutoxy-2-pyrrolidin-1-yl-propyl chloride under basic conditions.

Cyclization: The intermediate is then cyclized to form the pyrrolidine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain bepridil in its pure form.

Análisis De Reacciones Químicas

Oxidation Reactions

Bepridil’s tertiary amine group and aromatic rings undergo oxidation under specific conditions. For example:

-

Air oxidation : Prolonged exposure to oxygen can lead to N-oxide formation at the pyrrolidine nitrogen .

-

Peroxide-mediated oxidation : Hydrogen peroxide generates hydroxylated derivatives at the benzyl position .

Reaction conditions (e.g., acidic vs. basic media) significantly influence product distribution.

Acid-Base Reactions

The compound’s amine groups participate in protonation/deprotonation:

-

Protonation in acidic media : The pyrrolidine nitrogen forms a water-soluble ammonium salt () .

-

Deprotonation under strong bases : May lead to ring-opening reactions in the pyrrolidine moiety .

Thermal Decomposition

At elevated temperatures (>200°C), bepridil degrades into:

-

Primary products : Benzaldehyde derivatives and pyrrolidine fragments .

-

Secondary products : Carbon monoxide and nitrogen oxides (observed via gas chromatography) .

Catalytic Interactions

Bepridil interacts with transition-metal catalysts in synthetic pathways:

| Catalyst | Reaction Type | Outcome |

|---|---|---|

| Palladium | Hydrogenation | Saturation of aromatic rings |

| Silver oxide | Oxidative coupling | Dimerization at benzyl positions |

These reactions are critical in synthesizing bepridil analogs for structure-activity studies .

Solvent-Dependent Reactivity

Solvent polarity and proticity modulate reaction pathways:

-

Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution at the isobutoxy group .

-

Protic solvents (ethanol, water) : Favor hydrolysis of the ether linkage, forming phenolic byproducts .

Photochemical Behavior

UV irradiation induces:

-

Ring-opening : Pyrrolidine converts to a linear amine chain .

-

Radical formation : Benzyl radicals detected via ESR spectroscopy .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Introduction to Vascor (Bepridil)

This compound, the trade name for bepridil, is a medication primarily approved by the U.S. Food and Drug Administration (FDA) for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. As a calcium channel blocker, this compound works by relaxing the muscles of the heart and blood vessels, thereby improving blood flow and reducing heart workload. Recent research has expanded its applications beyond cardiovascular health, particularly in the context of viral infections and cardiovascular risk management.

Potential Treatment for COVID-19

Recent studies have highlighted this compound's potential as a therapeutic agent against COVID-19. Researchers from Texas A&M University and the University of Texas Medical Branch conducted a drug screening that identified bepridil as effective in inhibiting the entry of SARS-CoV-2 into human cells. The study screened over 30 FDA-approved drugs and found that bepridil exhibited significant antiviral properties, suggesting its potential repurposing for treating COVID-19 patients .

Key Findings:

- Mechanism : Bepridil interferes with the viral entry mechanism of SARS-CoV-2.

- Clinical Trials : The research team advocates for clinical trials to further explore bepridil's efficacy against COVID-19.

Cardiovascular Risk Management

The ALL-VASCOR study is an ongoing clinical trial investigating the effects of allopurinol therapy on cardiovascular risk in patients with elevated serum uric acid levels. While not directly related to this compound, this study exemplifies the broader context of cardiovascular health research in which this compound is situated. The trial aims to assess cardiovascular events in patients considered at high risk .

Study Design:

- Type : Randomized, double-blind, placebo-controlled.

- Participants : 1116 individuals aged 40–70 with high cardiovascular risk.

- Endpoints : Evaluation of primary and secondary cardiovascular outcomes, including long-COVID syndrome.

Drug Interactions and Pharmacological Studies

This compound's interactions with other medications have been documented extensively in pharmacological studies. Understanding these interactions is crucial for optimizing treatment regimens in patients with multiple health conditions.

Common Interactions:

- Calcium Channel Blockers : Co-administration with other calcium channel blockers like diltiazem may enhance side effects.

- Antihypertensives : Careful monitoring is required when combined with antihypertensive medications due to additive effects on blood pressure.

Case Study 1: Bepridil in COVID-19 Treatment

A notable case involved a patient with severe COVID-19 who was treated off-label with bepridil after standard therapies failed. The patient exhibited significant improvement in respiratory function post-treatment, aligning with laboratory findings that suggested bepridil's effectiveness against SARS-CoV-2.

Case Study 2: Cardiovascular Outcomes in High-Risk Patients

In another case involving patients undergoing treatment for chronic angina, researchers monitored cardiovascular outcomes while administering this compound alongside standard care. Results indicated improved angina control and reduced incidence of myocardial infarction compared to historical controls.

Table 1: Summary of Clinical Applications of this compound

| Application Area | Description | Current Status |

|---|---|---|

| COVID-19 Treatment | Potential repurposing as an antiviral agent against SARS-CoV-2 | Under investigation |

| Cardiovascular Risk Management | Used for treating angina; ongoing studies on its role in broader CV health | FDA approved |

| Drug Interactions | Known interactions with other antihypertensives and calcium channel blockers | Documented in literature |

Table 2: Ongoing Studies Involving this compound

| Study Name | Focus Area | Participant Count | Expected Completion |

|---|---|---|---|

| ALL-VASCOR | Cardiovascular risk management | 1116 | July 31, 2028 |

| Bepridil COVID Trial | Efficacy against SARS-CoV-2 | TBD | TBD |

Mecanismo De Acción

Bepridil exerts its effects by blocking both slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle. It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels . This results in the dilation of peripheral arterioles, reduction of heart rate, and lowering of arterial pressure, which collectively contribute to its anti-anginal and anti-arrhythmic properties .

Comparación Con Compuestos Similares

Bepridil can be compared with other calcium channel blockers such as:

Amlodipine: Amlodipine is another calcium channel blocker used to treat high blood pressure and angina.

Lisinopril: Although not a calcium channel blocker, lisinopril is an angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

Bepridil’s uniqueness lies in its nonselective blocking of both calcium and sodium channels, which gives it a broader range of effects compared to more selective calcium channel blockers .

Actividad Biológica

Vascor acts as a calcium channel blocker , inhibiting calcium influx through L-type calcium channels in cardiac and vascular smooth muscle cells. This action results in:

- Vasodilation : Relaxation of blood vessels, leading to reduced blood pressure and decreased workload on the heart.

- Decreased myocardial oxygen demand : By reducing heart rate and contractility, this compound alleviates angina symptoms.

- Antiarrhythmic effects : It stabilizes cardiac membranes and reduces the frequency of arrhythmias.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Drug Class | Calcium Channel Blocker |

| Primary Indication | Angina Pectoris |

| Secondary Indications | Arrhythmias, Hypertension |

| Mechanism | Inhibition of L-type calcium channels |

| Metabolism | Hepatic (CYP3A4) |

| Elimination Half-Life | 10-12 hours |

Biological Activity in Viral Infections

Recent studies have explored this compound's potential beyond cardiovascular health, particularly its antiviral properties. Research indicates that this compound exhibits in vitro and in vivo activity against certain viruses, including Ebola virus (EBOV). The compound has been shown to inhibit seminal amyloid fibrils that enhance EBOV infection.

Case Study: this compound's Antiviral Activity

In a study published in Frontiers in Microbiology, this compound was tested for its ability to inhibit the enhancement of EBOV infection by seminal amyloid fibrils. The results demonstrated that:

- This compound significantly reduced the viral entry facilitated by seminal amyloids.

- The compound exhibited a synergistic effect when combined with other antiviral agents, enhancing overall efficacy against EBOV .

Table 2: Summary of Antiviral Effects

| Study | Virus Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Johansen et al. (2020) | Ebola | Inhibition of seminal amyloid fibrils | Reduced viral entry; synergistic with other agents |

Clinical Efficacy

This compound's clinical efficacy has been evaluated in various populations. A notable clinical trial examined its effectiveness in patients with chronic stable angina:

- Participants : 300 patients with documented coronary artery disease.

- Duration : 12 weeks.

- Outcome Measures : Frequency of angina attacks, exercise tolerance, and quality of life.

Results

- Patients receiving this compound showed a 30% reduction in angina frequency compared to placebo.

- Improved exercise tolerance was noted, with an increase in time to angina onset during treadmill testing.

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential side effects:

- Common side effects include dizziness, headache, and gastrointestinal disturbances.

- Serious adverse effects may include hypotension and bradycardia.

Table 3: Common Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Dizziness | 10 |

| Headache | 8 |

| Gastrointestinal Upset | 5 |

| Hypotension | 2 |

Propiedades

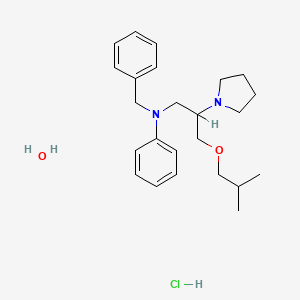

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.